molecular formula C10H11N3O2S B13685223 5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13685223
M. Wt: 237.28 g/mol
InChI Key: LVVJKSCZUBZUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of the 2,6-dimethoxyphenyl group adds unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dimethoxybenzohydrazide with thiocarbonyldiimidazole (TCDI) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfur-containing heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: A related compound with similar aromatic substitution but lacking the thiadiazole ring.

    5-(2,6-Dimethoxyphenyl)-1,3,4-oxadiazole: Another heterocyclic compound with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the 2,6-dimethoxyphenyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

5-(2,6-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3O2S/c1-14-6-4-3-5-7(15-2)8(6)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)

InChI Key

LVVJKSCZUBZUOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.